![molecular formula C20H30N2O3S B2568321 N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 1211714-27-0](/img/structure/B2568321.png)
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide
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Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This compound has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: This compound’s unique structure combines a piperidine moiety with a benzenesulfonyl group, making it a promising candidate for drug development. Researchers have investigated its pharmacological properties and potential therapeutic applications.
Specific Applications:- Protease Inhibitors : The sulfonyl group can interact with protease enzymes, which play a crucial role in diseases like HIV/AIDS. Researchers explore derivatives of this compound as protease inhibitors to combat viral infections .
- Anti-Inflammatory Agents : The phenylsulfonyl group suggests anti-inflammatory potential. Scientists investigate its effects on inflammatory pathways and autoimmune disorders .
- Anticancer Agents : The piperidine scaffold may be modified to create novel anticancer compounds. Researchers study its cytotoxicity and potential mechanisms of action .
Organic Synthesis and Chemical Reactions
Overview: Organic chemists utilize this compound as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it valuable in diverse synthetic pathways.
Specific Applications:- Sulfonamide Chemistry : The benzenesulfonyl group participates in sulfonamide reactions, enabling the creation of sulfonamides with specific substituents .
- Amide Formation : The piperidine nitrogen can react with acyl chlorides to form amides. Researchers use this reaction for constructing peptide mimetics and other bioactive compounds .
Material Science and Polymer Chemistry
Overview: The compound’s structural features contribute to its potential applications in material science and polymer chemistry.
Specific Applications:- Polymer Modification : Researchers investigate incorporating this compound into polymer matrices to enhance mechanical properties, thermal stability, or biocompatibility .
- Functionalized Surfaces : The sulfonyl group can be tethered to surfaces, creating functionalized materials for sensors, membranes, or drug delivery systems .
Computational Chemistry and Molecular Modeling
Overview: Computational chemists use this compound as a model system to study molecular interactions and predict properties.
Specific Applications:- Binding Studies : Molecular docking simulations explore how this compound interacts with biological targets, aiding drug design .
- Quantum Mechanical Calculations : Researchers calculate electronic properties, vibrational spectra, and thermodynamic parameters using quantum mechanical methods .
Agrochemical Research
Overview: The compound’s diverse functional groups make it relevant in agrochemical research.
Specific Applications:- Herbicides and Fungicides : Researchers explore derivatives as potential herbicides or fungicides, targeting specific plant or fungal enzymes .
Analytical Chemistry
Overview: Analytical chemists use this compound for method development and validation.
Specific Applications:properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(12-15-26(24,25)19-8-2-1-3-9-19)21-16-17-10-13-22(14-11-17)18-6-4-5-7-18/h1-3,8-9,17-18H,4-7,10-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZHMDJFPSXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide |
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